molecular formula C10H10ClN5O2 B2675119 3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile CAS No. 1170464-17-1

3-(8-(chloromethyl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanenitrile

Cat. No. B2675119
CAS RN: 1170464-17-1
M. Wt: 267.67
InChI Key: NGAOEDWJAABKJI-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, propanenitrile, a simple aliphatic nitrile, has a structure that includes a triple bond between a carbon and a nitrogen .


Chemical Reactions Analysis

Quantitative chemical analysis methods such as titrations and gravimetric analysis can be used to determine the amount or concentration of a substance in a sample .


Physical And Chemical Properties Analysis

Physical and chemical properties of a substance can be identified through various methods. For example, the compound propionitrile is a colourless, water-soluble liquid with a sweetish, pleasant, ethereal odor .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, key intermediates in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
  • Its role in haloalkene oxidation by methane monooxygenase from Methylosinus trichosporium OB3b offers insights into environmental and mechanistic implications in bioremediation processes (Fox, Borneman, Wackett, & Lipscomb, 1990).
  • In the field of crystallography, the structure of related polymorphs has been characterized, highlighting the importance of weak interactions in solid-state chemistry (Tewari, Singh, Dubey, Puerta, Valerga, & Verma, 2011).
  • Studies have also focused on a four-component synthesis approach involving similar nitrile compounds in aqueous media, which is significant for green chemistry applications (Hadjebi, Hashtroudi, Bijanzadeh, & Balalaie, 2011).

Biological and Environmental Implications

  • Its analogues have been investigated for their potential in cancer research, specifically focusing on derivatives with anticancer properties (Rud, Kaplaushenko, & Kucheryavyi, 2016).
  • In microbiology, the transformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase has been studied, which is relevant for understanding the biodegradation of pollutants (Bosma & Janssen, 1998).
  • The compound's structural analogues have applications in photophysical studies, such as investigating the photochemistry of 1,1-dicyano-3-oxa-1-alkenes and their azo analogues (Leitich & Heise, 2002).

Additional Insights

  • Research on similar compounds includes exploring the complexation mechanisms with methylboronic acid, relevant in biochemistry and medicinal chemistry (Pizer & Tihal, 1992).
  • Studies also encompass the synthesis of environmentally sensitive fluorophore-based nicotinonitriles, indicating the compound's potential in materials science and sensing technologies (Hussein, El Guesmi, & Ahmed, 2019).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Some drugs achieve their therapeutic effects by mimicking the natural signals of the body .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and the necessary safety precautions. For instance, chloromethyl chlorosulfate is classified as a poison and can cause severe skin burns and eye damage .

Future Directions

Future research directions could involve finding more efficient and environmentally friendly catalysts for chloromethylation reactions , or exploring new applications for chloromethylated compounds .

properties

IUPAC Name

3-[8-(chloromethyl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-15-8-7(9(17)14-10(15)18)16(4-2-3-12)6(5-11)13-8/h2,4-5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAOEDWJAABKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[8-(chloromethyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile

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